molecular formula C20H22N4O3 B11350504 N-methyl-N-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-benzimidazol-2-yl}methyl)furan-2-carboxamide

N-methyl-N-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-benzimidazol-2-yl}methyl)furan-2-carboxamide

Cat. No.: B11350504
M. Wt: 366.4 g/mol
InChI Key: TUXTVXJDKUBBEM-UHFFFAOYSA-N
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Description

N-METHYL-N-({1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FURAN-2-CARBOXAMIDE is a complex organic compound featuring a benzodiazole core, a pyrrolidine ring, and a furan carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-METHYL-N-({1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole core, followed by the introduction of the pyrrolidine ring and the furan carboxamide group. Common reagents include various amines, carboxylic acids, and coupling agents. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

N-METHYL-N-({1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds .

Scientific Research Applications

N-METHYL-N-({1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FURAN-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-METHYL-N-({1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds with similar pyrrolidine rings.

    Benzodiazole derivatives: Compounds featuring the benzodiazole core.

    Furan carboxamide derivatives: Compounds with furan carboxamide groups.

Uniqueness

N-METHYL-N-({1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FURAN-2-CARBOXAMIDE is unique due to its combination of structural elements, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C20H22N4O3

Molecular Weight

366.4 g/mol

IUPAC Name

N-methyl-N-[[1-(2-oxo-2-pyrrolidin-1-ylethyl)benzimidazol-2-yl]methyl]furan-2-carboxamide

InChI

InChI=1S/C20H22N4O3/c1-22(20(26)17-9-6-12-27-17)13-18-21-15-7-2-3-8-16(15)24(18)14-19(25)23-10-4-5-11-23/h2-3,6-9,12H,4-5,10-11,13-14H2,1H3

InChI Key

TUXTVXJDKUBBEM-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=NC2=CC=CC=C2N1CC(=O)N3CCCC3)C(=O)C4=CC=CO4

Origin of Product

United States

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